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Compound of Interest

Compound Name: HIV-1 inhibitor-60

Cat. No.: B1194452 Get Quote

Disclaimer: The specific molecule "HIV-1 inhibitor-60" (also referred to as "compound 45")

could not be definitively identified in publicly available scientific literature. The information

presented below is for Darunavir, a well-characterized and clinically significant HIV-1 protease

inhibitor. This guide is intended to serve as a comprehensive example of the requested

technical content and format.

Introduction to Darunavir
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that potently inhibits the

human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation of

infectious virions.[1] By binding to the active site of the protease, darunavir prevents the

cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of immature, non-

infectious viral particles.[1] Its high potency and high genetic barrier to resistance have made it

a cornerstone of highly active antiretroviral therapy (HAART).

Quantitative Efficacy Data
The antiviral activity and inhibitory potential of Darunavir have been extensively quantified

through various in vitro assays.
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Parameter Value
Cell
Line/Enzyme

Conditions Reference

IC50 (Inhibitory

Concentration

50%)

3 - 5 nM
Wild-type HIV-1

Protease

Recombinant

enzyme assay

EC50 (Effective

Concentration

50%)

1.2 - 7.5 nM
Wild-type HIV-1

(various strains)

PBMC, MT-4

cells

CC50 (Cytotoxic

Concentration

50%)

>100 µM MT-4 cells MTT assay

Ki (Inhibition

Constant)
<10 pM

Wild-type HIV-1

Protease
Enzyme kinetics

Protein Binding ~95% Human Plasma In vitro dialysis

Mechanism of Action and Resistance
Darunavir functions as a competitive inhibitor of the HIV-1 protease. It is designed to fit snugly

within the active site of the enzyme, forming extensive interactions with the catalytic aspartate

residues and the backbone of the protease. A key feature of darunavir's design is its ability to

form hydrogen bonds with the backbone atoms of the protease active site, making it less

susceptible to resistance mutations that often involve side-chain alterations.[1]

Resistance to darunavir typically requires the accumulation of multiple mutations in the

protease gene. These mutations can alter the shape of the active site, reducing the binding

affinity of the inhibitor.

Experimental Protocols
HIV-1 Protease Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of

recombinant HIV-1 protease by 50% (IC50).
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Methodology:

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a

cleavage site flanked by a fluorescent reporter and a quencher), assay buffer (e.g., sodium

acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT), and the inhibitor at various

concentrations.

Procedure:

The inhibitor is serially diluted and pre-incubated with the recombinant HIV-1 protease in

the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g.,

37°C).

The fluorogenic substrate is added to initiate the enzymatic reaction.

The increase in fluorescence, resulting from the cleavage of the substrate and separation

of the fluorophore from the quencher, is monitored over time using a fluorescence plate

reader.

The rate of reaction is calculated for each inhibitor concentration.

Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture
Objective: To determine the concentration of the inhibitor required to inhibit HIV-1 replication in

a cell-based assay by 50% (EC50).

Methodology:

Cells and Virus: A susceptible cell line (e.g., MT-4, a human T-cell line) or peripheral blood

mononuclear cells (PBMCs) are used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

or clinical isolates are used for infection.

Procedure:

Cells are seeded in a multi-well plate.
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The inhibitor is serially diluted and added to the cells.

A standardized amount of HIV-1 is added to the cell cultures.

The cultures are incubated for a period that allows for multiple rounds of viral replication

(e.g., 4-5 days).

Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the

culture supernatant, such as:

p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

Data Analysis: The amount of viral marker is plotted against the logarithm of the inhibitor

concentration. The EC50 value is calculated from the resulting dose-response curve.

Cytotoxicity Assay
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell

viability (CC50).

Methodology:

Cells: The same cell line used in the antiviral assay (e.g., MT-4 cells) is used.

Procedure:

Cells are seeded in a multi-well plate.

The inhibitor is serially diluted and added to the cells.

The cells are incubated for the same duration as the antiviral assay.

Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the

MTT assay. In this assay, a yellow tetrazolium salt (MTT) is reduced to a purple formazan

product by metabolically active cells. The amount of formazan is proportional to the number

of viable cells and is quantified by measuring the absorbance at a specific wavelength.
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Data Analysis: The cell viability is plotted against the logarithm of the inhibitor concentration

to determine the CC50 value.

Visualizations
HIV-1 Life Cycle and Target of Protease Inhibitors
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Caption: HIV-1 life cycle, highlighting the maturation step targeted by Darunavir.

Experimental Workflow for Antiviral and Cytotoxicity
Assays
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Assay Setup
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Caption: Workflow for determining EC50 and CC50 of an HIV-1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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